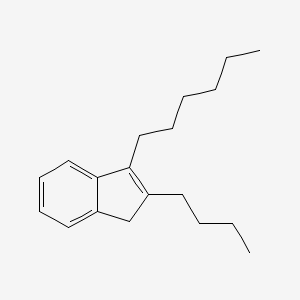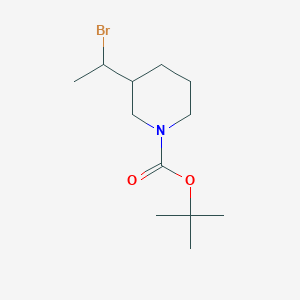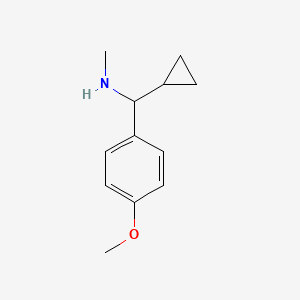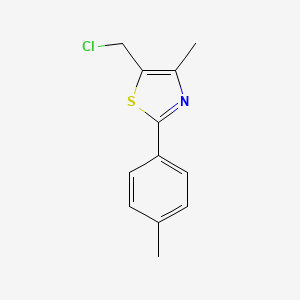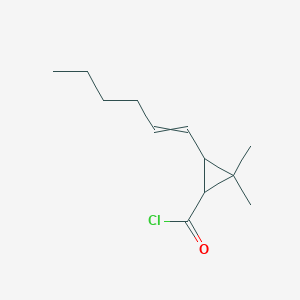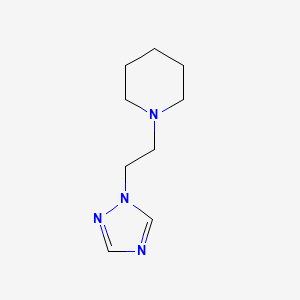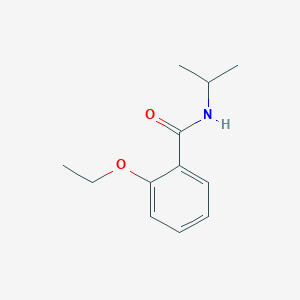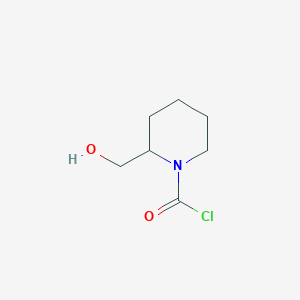
(R)-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized by the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at a temperature of 165–200°C and a pressure of 17–21 MPa.
N,N-Dimethylation: The pyrrolidine ring is then subjected to N,N-dimethylation using formaldehyde and formic acid under reductive amination conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and fixed-bed catalysts to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated pyrrolidines.
科学的研究の応用
®-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in neurotransmitter modulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved .
類似化合物との比較
Pyrrolidine: A simpler analog with a similar ring structure but lacking the N,N-dimethyl and ethanamine groups.
N-Methylpyrrolidine: Contains a single methyl group on the nitrogen atom.
N,N-Dimethylpyrrolidine: Contains two methyl groups on the nitrogen atom but lacks the ethanamine side chain.
Uniqueness: ®-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both N,N-dimethyl and ethanamine groups. This unique structure allows it to interact with specific molecular targets and exhibit distinct biological activities compared to its analogs .
特性
分子式 |
C8H19ClN2 |
|---|---|
分子量 |
178.70 g/mol |
IUPAC名 |
N,N-dimethyl-2-[(3R)-pyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-10(2)6-4-8-3-5-9-7-8;/h8-9H,3-7H2,1-2H3;1H/t8-;/m1./s1 |
InChIキー |
AQOWYBLYAVFLLD-DDWIOCJRSA-N |
異性体SMILES |
CN(C)CC[C@H]1CCNC1.Cl |
正規SMILES |
CN(C)CCC1CCNC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine](/img/structure/B13956644.png)

